molecular formula C5H9Cl B076719 4-chloro-3-methylbut-1-ene CAS No. 10524-01-3

4-chloro-3-methylbut-1-ene

Cat. No.: B076719
CAS No.: 10524-01-3
M. Wt: 104.58 g/mol
InChI Key: ZFXHRKNMXMGZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methylbut-1-ene is an organic compound with the molecular formula C5H9Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-chloro-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methyl-1-butene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and may be facilitated by ultraviolet light or a radical initiator to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-chloro-3-methyl-1-butene may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-3-methylbut-1-ene undergoes various chemical reactions, including:

    Addition Reactions: The double bond in 4-chloro-3-methyl-1-butene can participate in addition reactions with reagents such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2).

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Hydrogen Halides: Addition of hydrogen halides to the double bond typically occurs under mild conditions, often at room temperature.

    Halogens: Halogenation reactions may require the presence of a solvent such as carbon tetrachloride (CCl4) to dissolve the halogen.

    Oxidizing Agents: Oxidation reactions may involve reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Major Products Formed:

    Addition of HCl: this compound reacts with HCl to form 4-chloro-3-methyl-2-chlorobutane.

    Substitution with OH-: The substitution of the chlorine atom with hydroxide ions results in the formation of 4-hydroxy-3-methyl-1-butene.

    Oxidation with KMnO4: Oxidation with potassium permanganate yields 4-chloro-3-methyl-1,2-butanediol.

Scientific Research Applications

4-chloro-3-methylbut-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs, may utilize 4-chloro-3-methyl-1-butene as a starting material.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1-butene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals. These intermediates facilitate the addition or substitution processes, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 3-Chloro-3-methyl-1-butene
  • 1-Chloro-3-methyl-2-butene
  • 4-Chloro-2-methyl-1-butene

Comparison: 4-chloro-3-methylbut-1-ene is unique due to the position of the chlorine atom and the double bond within its structure. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 3-chloro-3-methyl-1-butene, the reactivity and products formed may differ significantly due to the different positions of the functional groups.

Properties

CAS No.

10524-01-3

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

4-chloro-3-methylbut-1-ene

InChI

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3,5H,1,4H2,2H3

InChI Key

ZFXHRKNMXMGZNU-UHFFFAOYSA-N

SMILES

CC(CCl)C=C

Canonical SMILES

CC(CCl)C=C

Synonyms

4-Chloro-3-methyl-1-butene

Origin of Product

United States

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